molecular formula C7H7ClN2O2 B8033030 2-Chloro-4-hydroxybenzohydrazide

2-Chloro-4-hydroxybenzohydrazide

Cat. No.: B8033030
M. Wt: 186.59 g/mol
InChI Key: QSXAXECOHNROJB-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxybenzohydrazide is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a chlorine atom at the second position and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-hydroxybenzohydrazide can be synthesized through a condensation reaction between 2-chloro-4-hydroxybenzaldehyde and hydrazine hydrate. The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, under acidic conditions to facilitate the formation of the hydrazide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-hydroxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein structures. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-hydroxybenzohydrazide: Similar structure but with different substitution pattern.

    2-Chloro-4-hydroxybenzaldehyde: Precursor in the synthesis of 2-chloro-4-hydroxybenzohydrazide.

    4-Hydroxybenzohydrazide: Lacks the chlorine substitution.

Uniqueness

This compound is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

2-chloro-4-hydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-6-3-4(11)1-2-5(6)7(12)10-9/h1-3,11H,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXAXECOHNROJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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